1-Ethyl-2,6-dimethylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,6-dimethylquinolinium is a quaternary ammonium compound with the molecular formula C13H16IN
Vorbereitungsmethoden
1-Ethyl-2,6-dimethylquinolinium can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-dimethylquinoline with iodoethane. The reaction typically takes place in the presence of a suitable solvent such as diethyl ether, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-2,6-dimethylquinolinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more substituents on the quinolinium ring are replaced by other groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,6-dimethylquinolinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,6-dimethylquinolinium can be compared with other quinolinium compounds such as:
1-Ethylquinolinium: Similar in structure but lacks the additional methyl groups.
2,6-Dimethylquinolinium: Lacks the ethyl group, which can affect its reactivity and applications.
Quinolinium iodide: A more general form without specific substituents
Eigenschaften
Molekularformel |
C13H16N+ |
---|---|
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
1-ethyl-2,6-dimethylquinolin-1-ium |
InChI |
InChI=1S/C13H16N/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14/h5-9H,4H2,1-3H3/q+1 |
InChI-Schlüssel |
UYUXPPWWYBYWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.